Chelidonic acid monohydrate

Neuroscience GABA synthesis Enzyme kinetics

Researchers requiring reproducible GAD inhibition often encounter systematic mass errors when substituting anhydrous chelidonic acid (CAS 99-32-1, MW 184.10) for the monohydrate form (MW 202.12)-a 9.8% discrepancy that invalidates quantitative dose-response without thermogravimetric correction. Chelidonic acid monohydrate (CAS 6003-94-7) resolves this: - GAD Ki = 1.2 μM, 27.5× more potent than chelidamic acid (Ki 33 μM). - Defined hydration state ensures exact molarity calculations. - Validated in vivo: 0.2-2 mg/kg reduces IgE in allergic rhinitis; 2 mg/kg reduces serum IgE 36.21% in atopic dermatitis. - QC verified: mp 265 °C, solubility 8.5-9.5% w/v in hot water. Supplied with lot-specific CoA for quantitative reproducibility.

Molecular Formula C7H6O7
Molecular Weight 202.12 g/mol
CAS No. 6003-94-7
Cat. No. B1453286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonic acid monohydrate
CAS6003-94-7
Molecular FormulaC7H6O7
Molecular Weight202.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=CC1=O)C(=O)O)C(=O)O.O
InChIInChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2
InChIKeyKJZJAKSEIQOKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonic Acid Monohydrate (CAS 6003-94-7) Procurement Specifications: Structural Identity and Baseline Properties


Chelidonic acid monohydrate (CAS 6003-94-7; molecular formula C7H6O7; MW 202.12) is the hydrated crystalline form of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring γ-pyrone heterocyclic dicarboxylic acid . The compound is isolated from Chelidonium majus and occurs naturally in plants of the Asparagales order . As the monohydrate, it provides the exact hydration state specification (one water molecule per chelidonic acid molecule) necessary for reproducible quantitative experiments, distinguishing it from the anhydrous form (CAS 99-32-1; MW 184.10) commonly sold by alternative vendors. The compound exhibits competitive inhibition of rat brain glutamate decarboxylase (GAD) with a Ki of 1.2 μM, establishing it as one of the most potent known inhibitors of this enzyme [1].

Why Chelidonic Acid Monohydrate Cannot Be Replaced by Generic Chelidonic Acid or In-Class Pyrone Analogs


Generic substitution fails for chelidonic acid monohydrate across two critical procurement axes: hydration state specification and GAD inhibitory potency. First, the monohydrate (CAS 6003-94-7; MW 202.12) is chemically and stoichiometrically distinct from anhydrous chelidonic acid (CAS 99-32-1; MW 184.10), and substitution introduces 9.8% mass discrepancy per mole that invalidates quantitative dose-response studies unless experimentally corrected . Second, in-class pyrone analogs such as chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) exhibit an approximately 27.5-fold weaker GAD inhibition (Ki = 33 μM versus 1.2 μM), rendering them inadequate substitutes for experiments requiring potent glutamate decarboxylase blockade [1]. These differences are not functional equivalents—they represent quantitative, assay-validated distinctions that materially affect experimental outcomes.

Chelidonic Acid Monohydrate (CAS 6003-94-7) Quantitative Comparative Evidence for Scientific Procurement


GAD Inhibitory Potency: Chelidonic Acid Demonstrates 27.5-Fold Superior Ki Relative to Chelidamic Acid

Chelidonic acid exhibits a competitive inhibition constant (Ki) of 1.2 μM against rat brain glutamate decarboxylase (GAD), compared to 33 μM for the closely related pyridine analog chelidamic acid [1]. Both compounds were evaluated under identical experimental conditions in the same study: rat brain GAD assay with L-glutamate as substrate, kinetic analysis performed via Lineweaver-Burk plots [1]. The 27.5-fold difference in Ki (33 / 1.2) establishes chelidonic acid as the substantially more potent GAD inhibitor, consistent with the finding that an intercarboxylate distance of 0.75 nm and the oxygen-bridged pyran ring structure optimize substrate competition [1].

Neuroscience GABA synthesis Enzyme kinetics

In Vivo Anti-Allergic Efficacy: Chelidonic Acid Reduces IgE Levels by 36.21% at 2 mg/kg in Atopic Dermatitis Model

In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) mouse model, chelidonic acid (CA) administered at 2 mg/kg reduced serum IgE levels by 36.21 ± 4.19% and histamine levels by 28.93 ± 6.16% relative to untreated AD controls [1]. The same study measured NF-κB activation inhibition: 42.05 ± 2.12% reduction in AD-like skin lesions and 37.17 ± 6.12% reduction in LPS-stimulated peritoneal macrophages [1]. These in vivo efficacy metrics provide quantitative benchmarks for assessing CA's immunomodulatory activity that are not established for related pyrone acids such as meconic acid or comenic acid in the same models [1].

Immunology Atopic dermatitis Inflammation

Behavioral Symptom Reduction in Allergic Rhinitis: CA Reduces Nasal/Ear Rubbing Events at 0.2-2 mg/kg Oral Dosing

In an ovalbumin (OVA)-sensitized allergic rhinitis mouse model, chelidonic acid (CA) administered orally at 0.2 and 2 mg/kg significantly decreased the number of nasal/ear rubbing events—a quantifiable behavioral correlate of allergic symptom severity—compared to vehicle-treated OVA-sensitized controls [1]. CA also reduced IgE level increment, enhanced interferon-γ levels while reducing IL-4 levels in spleen tissue, inhibited IL-1β and COX-2 expression in nasal mucosa, and decreased eosinophil and mast cell infiltration [1]. Unlike in vitro-only GAD inhibition data, these in vivo behavioral and immunological outcomes provide procurement-relevant evidence of compound efficacy in a disease-relevant whole-animal system [1].

Allergic rhinitis Immunopharmacology Behavioral pharmacology

Hydration State Mass Discrepancy: Monohydrate (MW 202.12) Differs from Anhydrous (MW 184.10) by 9.8%

Chelidonic acid monohydrate (CAS 6003-94-7; C7H6O7) has a molecular weight of 202.12 g/mol, whereas anhydrous chelidonic acid (CAS 99-32-1; C7H4O6) has a molecular weight of 184.10 g/mol . The 18.02 g/mol difference (one water molecule) represents a 9.8% mass discrepancy per mole (18.02 / 184.10 = 0.0979) . Melting point specification for the monohydrate is 265°C with solubility characteristics of very faint turbidity in hot water (8.5-9.5% w/v) . Procurement of the incorrect hydration form without correction introduces a systematic ~9.8% error in all molarity-based calculations for solution preparation, dose-response studies, and stoichiometric reactions .

Analytical chemistry Quantitative dosing Procurement compliance

Validated Application Scenarios for Chelidonic Acid Monohydrate (CAS 6003-94-7) Procurement


Neuroscience: GABA Synthesis Regulation Studies Requiring Potent GAD Inhibition

Researchers investigating GABAergic neurotransmission should procure chelidonic acid monohydrate when experimental design requires potent, competitive glutamate decarboxylase blockade. With a Ki of 1.2 μM, the compound is 27.5-fold more potent than the structurally similar chelidamic acid (Ki = 33 μM), enabling studies at lower working concentrations and reducing vehicle-related artifacts [1]. The compound competitively inhibits glutamate binding and prevents glutamate-dependent apoenzyme formation without reacting with free pyridoxal-P, providing mechanistic specificity suitable for investigations of GABA synthesis regulation [1].

Immunopharmacology: In Vivo Models of Allergic and Atopic Disease

Investigators conducting in vivo immunopharmacology studies of allergic rhinitis or atopic dermatitis should select chelidonic acid monohydrate based on validated efficacy data. In the ovalbumin-sensitized allergic rhinitis mouse model, oral administration at 0.2-2 mg/kg significantly reduced behavioral symptoms (nasal/ear rubbing) and decreased IgE elevation while modulating Th1/Th2 cytokine balance [2]. In the DNCB-induced atopic dermatitis model, 2 mg/kg CA reduced serum IgE by 36.21% and inhibited NF-κB activation by 42.05% in lesional skin [3]. These quantitative in vivo benchmarks support compound selection for studies where IgE modulation or mast cell-mediated inflammation are primary endpoints [2][3].

Inflammation Research: IL-6 and NF-κB Pathway Inhibition Studies

Researchers investigating NF-κB and caspase-1 mediated inflammatory pathways should procure chelidonic acid monohydrate for studies requiring dual-pathway modulation. In HMC-1 human mast cells, chelidonic acid inhibits IL-6 production and IL-6 mRNA expression through NF-κB regulation while simultaneously suppressing caspase-1 activation and expression [4]. The compound demonstrates dose-dependent IL-6 reduction at 0.1-10 μM and decreases caspase-1 activation, nuclear NF-κB activation, while increasing cytosol NF-κB activation within the same concentration range [4]. This established mechanism supports procurement for mast cell-mediated inflammation studies and IL-6 signaling investigations [4].

Analytical Chemistry: Quantitative Assays Requiring Exact Hydration State Specification

Laboratories performing quantitative analytical work requiring exact molarity calculations should procure chelidonic acid monohydrate (CAS 6003-94-7) rather than anhydrous chelidonic acid (CAS 99-32-1). The 9.8% mass difference (MW 202.12 vs. 184.10) introduces systematic error in all concentration-dependent assays unless mathematically corrected . Procurement of the specified monohydrate eliminates the need for post-purchase thermogravimetric analysis to verify hydration state, ensuring experimental reproducibility across different lots and vendor sources. The compound's defined melting point (265°C) and hot water solubility (8.5-9.5% w/v) provide additional quality control verification parameters .

Technical Documentation Hub

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